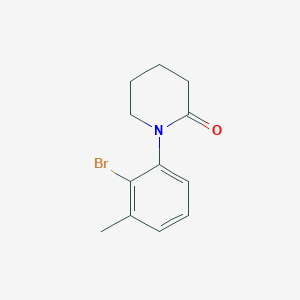![molecular formula C15H23N3O12 B13203243 N,N',N''-1,2,3-Propanetriyltris[N-(carboxymethyl)glycine]](/img/structure/B13203243.png)
N,N',N''-1,2,3-Propanetriyltris[N-(carboxymethyl)glycine]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’,N’'-1,2,3-Propanetriyltris[N-(carboxymethyl)glycine]: is a chemical compound known for its excellent chelating properties. It is commonly used in various industrial and scientific applications due to its ability to bind metal ions effectively. This compound is also known by other names such as nitrilotriacetic acid and tris(carboxymethyl)amine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’,N’'-1,2,3-Propanetriyltris[N-(carboxymethyl)glycine] typically involves the reaction of glycine with formaldehyde and sodium cyanide, followed by hydrolysis. The reaction conditions include maintaining a specific pH and temperature to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The process involves continuous monitoring and control of reaction parameters to ensure consistency and quality .
Chemical Reactions Analysis
Types of Reactions: N,N’,N’'-1,2,3-Propanetriyltris[N-(carboxymethyl)glycine] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: It can also be reduced using suitable reducing agents.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Chemistry: In chemistry, N,N’,N’'-1,2,3-Propanetriyltris[N-(carboxymethyl)glycine] is used as a chelating agent to bind metal ions in various analytical and synthetic processes .
Biology: In biological research, this compound is used to study metal ion interactions with biomolecules and to develop metal ion sensors .
Medicine: In medicine, it is explored for its potential in drug delivery systems and as a component in diagnostic agents .
Industry: Industrially, it is used in water treatment processes to remove heavy metals and in the formulation of cleaning agents .
Mechanism of Action
The mechanism by which N,N’,N’'-1,2,3-Propanetriyltris[N-(carboxymethyl)glycine] exerts its effects involves the formation of stable complexes with metal ions. The compound’s multiple carboxylate groups coordinate with metal ions, effectively sequestering them and preventing their participation in unwanted reactions .
Comparison with Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): Another widely used chelating agent with similar applications.
Diethylenetriaminepentaacetic acid (DTPA): Known for its strong chelating properties and used in medical imaging.
Uniqueness: N,N’,N’'-1,2,3-Propanetriyltris[N-(carboxymethyl)glycine] is unique due to its specific structure, which provides a balance between stability and reactivity, making it suitable for a wide range of applications .
Properties
Molecular Formula |
C15H23N3O12 |
|---|---|
Molecular Weight |
437.36 g/mol |
IUPAC Name |
2-[2,3-bis[bis(carboxymethyl)amino]propyl-(carboxymethyl)amino]acetic acid |
InChI |
InChI=1S/C15H23N3O12/c19-10(20)3-16(4-11(21)22)1-9(18(7-14(27)28)8-15(29)30)2-17(5-12(23)24)6-13(25)26/h9H,1-8H2,(H,19,20)(H,21,22)(H,23,24)(H,25,26)(H,27,28)(H,29,30) |
InChI Key |
YSGABQIANRSINU-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


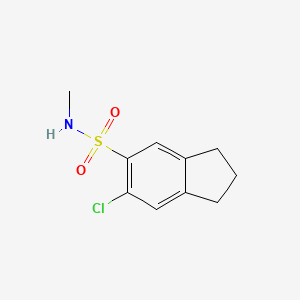
![Ethyl 2-[2-(dimethylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate](/img/structure/B13203187.png)
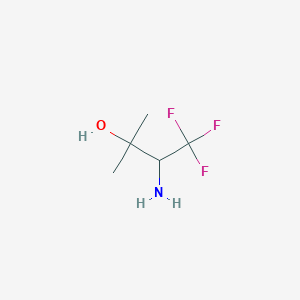
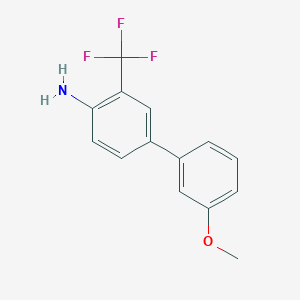
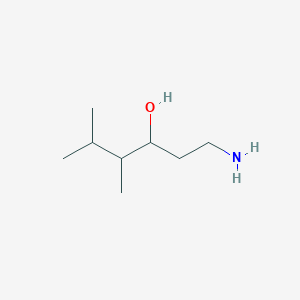
![2-[1-(Aminomethyl)cyclopropyl]pentan-2-ol](/img/structure/B13203205.png)
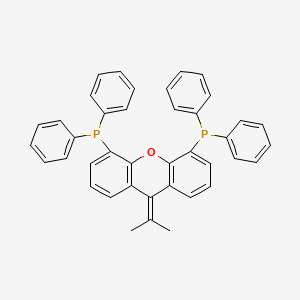
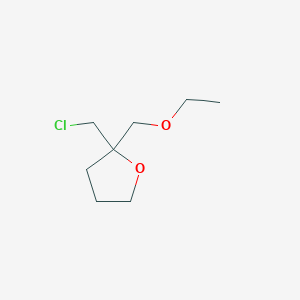
![8-(3-Bromophenyl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13203226.png)
![5-[3-Hydroxy-4-(hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B13203229.png)
![tert-Butyl N-{[4-(3-acetylbenzoyl)morpholin-2-yl]methyl}carbamate](/img/structure/B13203232.png)
amine](/img/structure/B13203234.png)
![2,2-Dimethyl-N-[(2-methylpyrrolidin-2-yl)methyl]propanamide](/img/structure/B13203241.png)
